molecular formula C7H3Cl2NO4 B14480586 3,5-Dichloro-4-nitrobenzoic acid

3,5-Dichloro-4-nitrobenzoic acid

Cat. No.: B14480586
M. Wt: 236.01 g/mol
InChI Key: NWZAOTIBIQHTIV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-nitrobenzoic acid: is an organic compound with the molecular formula C7H3Cl2NO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a nitro group at the 4th position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3,5-Dichloro-4-nitrobenzoic acid often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), amines.

Major Products:

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other aromatic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial drugs .

Industry: The compound is used in the production of agrochemicals and as a reagent in analytical chemistry. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and chloro substituents. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4-nitrobenzoic acid is unique due to the combination of both nitro and chloro groups, which impart distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

Properties

Molecular Formula

C7H3Cl2NO4

Molecular Weight

236.01 g/mol

IUPAC Name

3,5-dichloro-4-nitrobenzoic acid

InChI

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12)

InChI Key

NWZAOTIBIQHTIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

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